REACTION_CXSMILES
|
[C:1](Cl)(Cl)=[O:2].[NH2:5][C:6]1[S:7][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:9][N:10]=1>C(OCC)(=O)C>[CH3:14][S:11]([C:8]1[S:7][C:6]([N:5]=[C:1]=[O:2])=[N:10][CH:9]=1)(=[O:13])=[O:12]
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Name
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|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(=O)(Cl)Cl
|
Name
|
|
Quantity
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200 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
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NC=1SC(=CN1)S(=O)(=O)C
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
equipped with a mechanical stirrer
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Type
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TEMPERATURE
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Details
|
thermometer and reflux condenser
|
Type
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ADDITION
|
Details
|
After the addition
|
Type
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TEMPERATURE
|
Details
|
the reaction mixture is heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for a period of about one hour
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
After this time the mixture is cooled
|
Type
|
CUSTOM
|
Details
|
the solid product formed
|
Type
|
FILTRATION
|
Details
|
is recovered by filtration
|
Type
|
CUSTOM
|
Details
|
The solid is then dried
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Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C1=CN=C(S1)N=C=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |